molecular formula C10H12N2S B5527949 4,5,6-trimethyl-2-(methylthio)nicotinonitrile

4,5,6-trimethyl-2-(methylthio)nicotinonitrile

Cat. No. B5527949
M. Wt: 192.28 g/mol
InChI Key: FKJDMXNHTLVWMD-UHFFFAOYSA-N
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Description

Nicotinonitrile derivatives are an important class of compounds in the realm of organic chemistry, with applications ranging from materials science to pharmaceuticals. They are known for their versatile chemical reactions and structural diversity, which allow for the creation of a wide array of functional materials and biologically active molecules.

Synthesis Analysis

Nicotinonitrile derivatives are typically synthesized through condensation reactions, Michael additions, or multicomponent reactions. For instance, derivatives such as 4,6-diaryl-2-(arylthio)nicotinonitriles have been successfully synthesized via four-component condensations involving acetophenone, arylaldehydes, arylthiol, and malononitrile in aqueous micellar media, offering good yields and confirming the structure through spectral analysis (Heravi & Soufi, 2015).

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives often exhibits significant non-planarity, as evidenced by X-ray crystallography. These molecules tend to form supramolecular structures through weak intermolecular interactions, such as C—H⋯N and C—H⋯O interactions, which contribute to their stability and properties. The presence of substituents like methylthio groups can influence the overall geometry and electronic distribution, affecting their reactivity and physical properties (Chantrapromma et al., 2009).

properties

IUPAC Name

4,5,6-trimethyl-2-methylsulfanylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-6-7(2)9(5-11)10(13-4)12-8(6)3/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJDMXNHTLVWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)SC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6-Trimethyl-2-(methylthio)nicotinonitrile

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